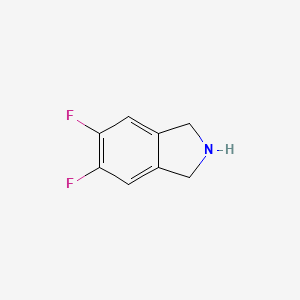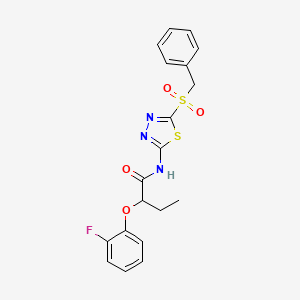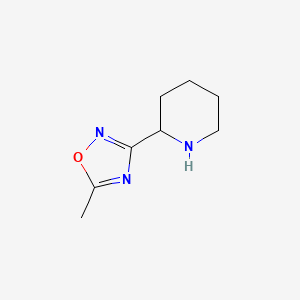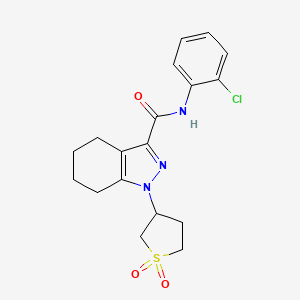
5,6-Difluoroisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoroisoindoline: is a chemical compound that has garnered attention in the scientific community due to its unique structural properties and potential applications It is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroisoindoline typically involves the introduction of fluorine atoms into the isoindoline ring. One common method is the fluorination of isoindoline precursors using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve scalable fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly fluorinating agents and solvents is also a consideration in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoroisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroisoindoline-1,3-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Difluoroisoindoline-1,3-dione.
Reduction: Difluoroisoindoline amine derivatives.
Substitution: Various substituted isoindoline derivatives.
Scientific Research Applications
Chemistry: 5,6-Difluoroisoindoline is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique fluorine atoms enhance the metabolic stability and bioavailability of the resulting compounds.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. The fluorine atoms can improve binding affinity and selectivity towards biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including anticancer and antiviral activities. Fluorinated compounds often exhibit enhanced pharmacokinetic properties, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as fluorinated polymers and coatings. These materials benefit from the unique properties imparted by the fluorine atoms, including increased chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 5,6-Difluoroisoindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity and specificity. In medicinal chemistry, these interactions can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
5,6-Difluoroisoindoline-1,3-dione: This compound is an oxidized derivative of this compound and shares similar structural features.
5,6-Difluoroindoline-2,3-dione: Another related compound with fluorine atoms at the 5 and 6 positions, but with different functional groups.
Uniqueness: this compound is unique due to its specific fluorination pattern and the resulting chemical properties. The presence of fluorine atoms at the 5 and 6 positions enhances its reactivity and potential applications compared to non-fluorinated isoindoline derivatives. This uniqueness makes it a valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C8H7F2N |
|---|---|
Molecular Weight |
155.14 g/mol |
IUPAC Name |
5,6-difluoro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H7F2N/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2,11H,3-4H2 |
InChI Key |
OOTOCEVRELBOSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2CN1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12211975.png)

![N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide](/img/structure/B12211986.png)
![(2Z)-2-(3-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12211993.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12211994.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12212000.png)
![3-cyclopentyl-N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12212004.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12212007.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12212025.png)

![(2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B12212036.png)
![5-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]-2-(4-phenylpyrazolidin-3-yl)phenol](/img/structure/B12212046.png)

![N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-phenylpropanehydrazide](/img/structure/B12212052.png)
